

N-Isopropylbenzylamine CAS number 102-97-6 information

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Compound of Interest

Compound Name: *N*-Isopropylbenzylamine

Cat. No.: B094796

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An In-depth Technical Guide to **N-Isopropylbenzylamine** (CAS 102-97-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzylamine (CAS Number: 102-97-6), with the IUPAC name N-Benzylpropan-2-amine, is a secondary amine that has applications as a chemical intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1][2][3] It is a structural isomer of the potent central nervous system stimulant methamphetamine, sharing the same molecular formula (C₁₀H₁₅N) and similar physical properties.[4][5][6] This resemblance has led to its widespread use as a diluent or outright substitute for illicit methamphetamine, bringing it to the attention of law enforcement agencies like the DEA, especially between 2007 and 2008.[4][7][8] While not considered to have significant stimulant effects itself, recent toxicological studies have raised public health concerns.[4][9][10] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, toxicology, and safety protocols.

Chemical and Physical Properties

N-Isopropylbenzylamine is typically a colorless to pale yellow liquid or a white crystalline solid with a characteristic amine odor.[1][2] It is soluble in organic solvents and moderately soluble in water.[2]

Property	Value	Source(s)
CAS Number	102-97-6	[4]
Molecular Formula	C10H15N	[4][11]
Molar Mass	149.237 g/mol	[4][11]
Appearance	Colorless to pale yellow liquid; White crystalline solid	[1][2]
Boiling Point	200 °C	[12]
Density	0.892 g/mL at 25 °C	[12]
Refractive Index	n ₂₀ /D 1.502	[13]
Flash Point	72 °C (161.6 °F) - closed cup	
InChI Key	LYBKPDDZTNUNNM- UHFFFAOYSA-N	[4]
SMILES	CC(C)NCc1ccccc1	

Synthesis Protocols

N-Isopropylbenzylamine can be synthesized through several established organic chemistry routes. The most common methods are reductive amination and direct amination, which offer flexibility in laboratory and industrial settings.[14]

Key Synthesis Methods

- **Reductive Amination (Benzylamine + Acetone):** This pathway involves the reaction of benzylamine with acetone, followed by a reduction step.[15][16]
- **Reductive Amination (Benzaldehyde + Isopropylamine):** An alternative reductive amination where benzaldehyde reacts with isopropylamine to form an imine intermediate, which is then reduced.[17] This method is noted for its mild reaction conditions and high selectivity.[17]
- **Reduction of N-isopropylbenzamide:** This method utilizes a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the amide functional group.[15]

- Direct Amination (Benzyl Chloride + Isopropylamine): A common industrial-scale method that involves the reaction of benzyl chloride with isopropylamine, often using a catalyst like copper oxide or cuprous chloride.[\[14\]](#)[\[16\]](#)

Experimental Protocol: Reductive Amination of Benzylamine and Acetone

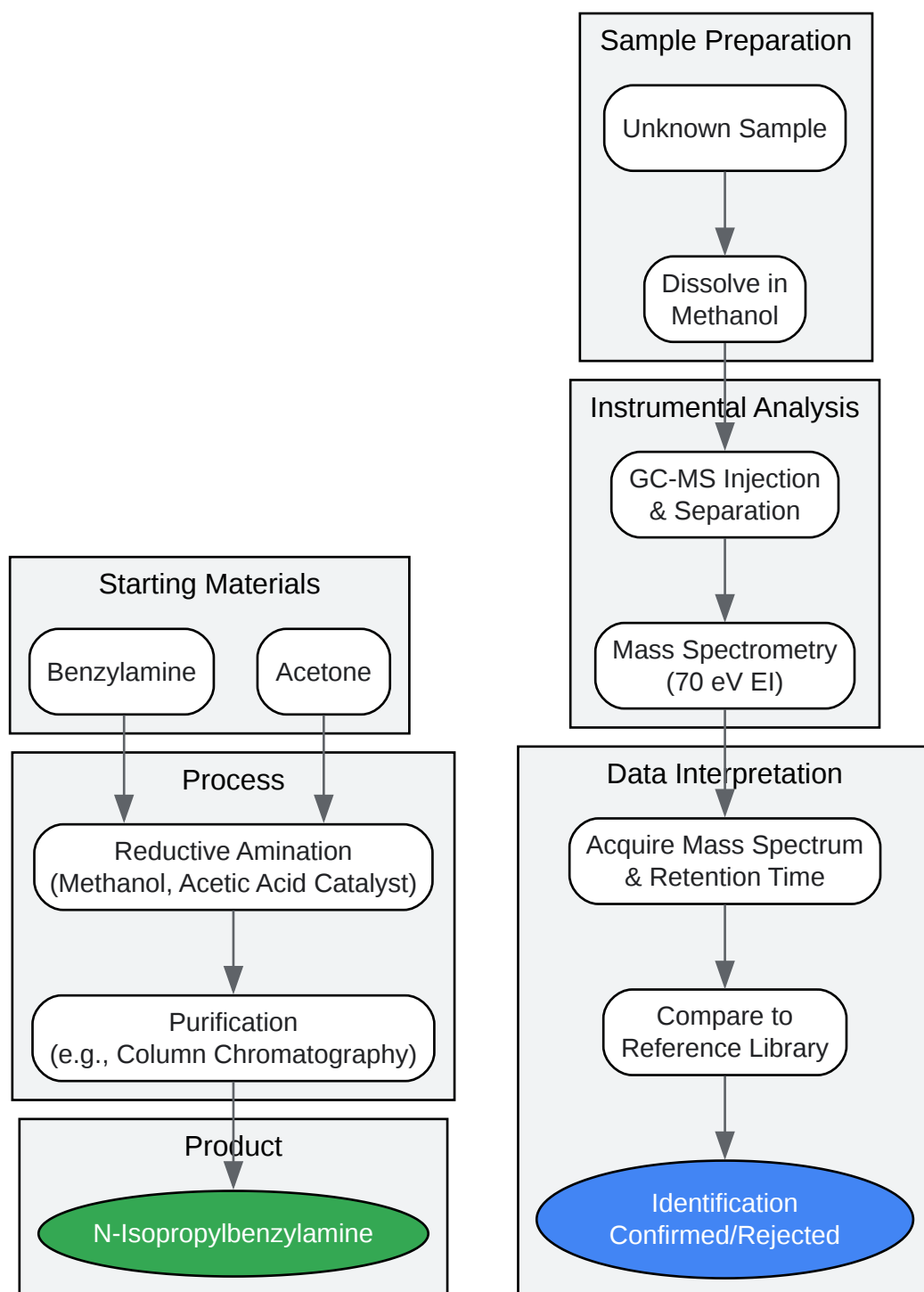
This protocol is based on a reported laboratory synthesis.[\[15\]](#)

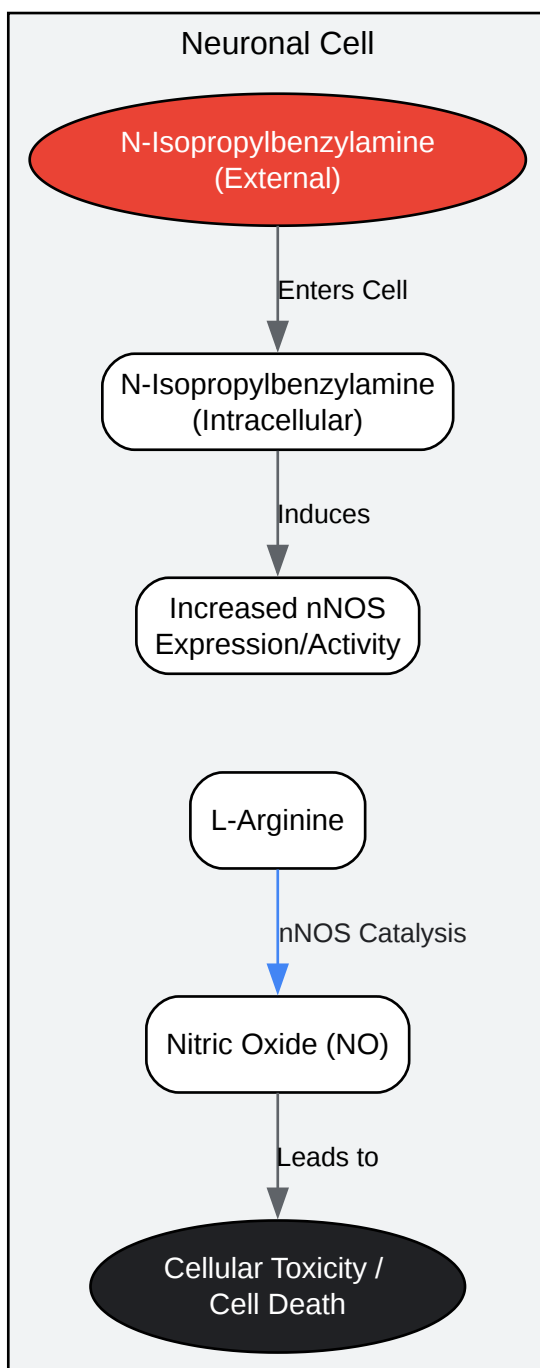
Materials:

- Benzylamine (3g, 28.00 mmol)
- Acetone (2.3 mL, 31.32 mmol)
- Methanol (MeOH, 15 mL)
- Acetic acid (catalytic amount)
- Standard laboratory glassware and magnetic stirrer

Methodology:

- Combine benzylamine, acetone, methanol, and a catalytic amount of acetic acid in a suitable reaction flask.
- Stir the mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product is then purified, typically via column chromatography, to yield the final product.
- The reported yield for this specific procedure is approximately 43%.[\[15\]](#)





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